![molecular formula C13H16N6OS B2476338 N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097912-53-1](/img/structure/B2476338.png)

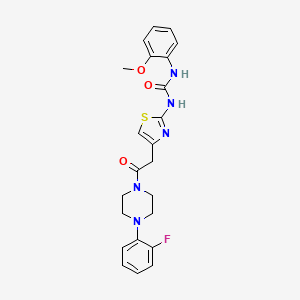

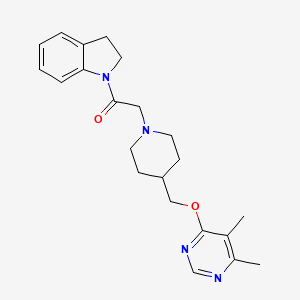

N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazoles are diverse. They can be synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The antibacterial activity of some synthesized compounds was found to be greater than that of the positive control .科学的研究の応用

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated the synthesis of pyridazine derivatives and related compounds with significant antimicrobial and anti-inflammatory properties. For instance, the study by El-Mariah, Hosny, and Deeb (2006) on pyridazine derivatives showed promising antimicrobial activity against several microorganisms, underscoring their potential as therapeutic agents in combating infections. Another study by Bhati and Kumar (2008) explored substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, highlighting their promising anti-inflammatory activities (El-Mariah, Hosny, & Deeb, 2006; Bhati & Kumar, 2008).

Antioxidant Properties

The exploration of novel thiazole derivatives for their in vitro antioxidant properties has also been a significant area of research. Jaishree et al. (2012) synthesized a series of new thiazole derivatives, revealing some compounds with potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Anticancer Activity

The anticancer potential of related compounds has been rigorously investigated. Ansari and Lal (2009) developed novel benzimidazole derivatives, including azetidin-2-ones, and evaluated their antimicrobial activity. While the primary focus was on microbial inhibition, such structural frameworks often provide a basis for further exploration in cancer research due to their ability to interact with biological targets (Ansari & Lal, 2009).

Insecticidal and Herbicidal Activities

The design and synthesis of new classes of insecticides, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, have shown activity against sap-feeding insect pests. This research opens avenues for developing eco-friendly pesticides that could help address the growing need for sustainable agricultural practices. Similarly, the synthesis of compounds containing pyrimidine and 1,3,4-thiadiazole rings has demonstrated selective herbicidal activity, highlighting their potential in weed management (Eckelbarger et al., 2017; Liu & Shi, 2014).

Antifungal Effects

The development of novel pyrimidin and thiadiazole derivatives for antifungal applications has been a significant area of interest. Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives that exhibited strong antifungal effects against Aspergillus species, demonstrating the potential of these compounds in treating fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

将来の方向性

The future directions for “N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” and related compounds could involve further exploration of their biological activities. For instance, some 1,3,4-thiadiazoles have shown promising antimicrobial and anticancer properties, indicating potential for future pharmaceutical applications.

作用機序

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a broad spectrum of pharmacological properties . These compounds are known to interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

Compounds with a 1,3,4-thiadiazole scaffold are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The presence of the 1,3,4-thiadiazole moiety is believed to contribute to the strong aromaticity of the ring, providing great in vivo stability .

Biochemical Pathways

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

Compounds with a 1,3,4-thiadiazole scaffold are known for their low toxicity and good bioavailability .

Result of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

The stability and efficacy of similar compounds with a 1,3,4-thiadiazole scaffold are known to be influenced by various factors, including ph, temperature, and the presence of other substances .

特性

IUPAC Name |

(4-propylthiadiazol-5-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6OS/c1-2-4-10-12(21-18-16-10)13(20)19-7-9(8-19)15-11-5-3-6-14-17-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUMNVIZMJXFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CC(C2)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2476261.png)

![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)

![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2476273.png)

![Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2476274.png)